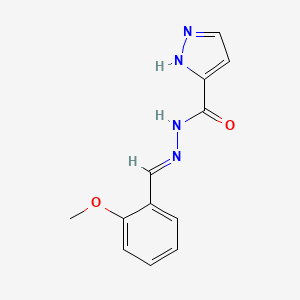![molecular formula C16H13N3OS B5808255 N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)
N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide
説明
N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide is not fully understood. However, it has been reported that the compound exerts its biological effects through the modulation of various signaling pathways. For example, the compound was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, the compound was found to inhibit acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to exhibit various biochemical and physiological effects. For example, the compound was found to induce apoptosis and inhibit cell proliferation in human breast cancer cells. Additionally, the compound was found to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels and improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit significant antitumor activity and inhibitory activity against acetylcholinesterase, which makes it a potential candidate for the treatment of cancer and Alzheimer's disease. However, one of the limitations of using this compound is its limited availability and high cost, which can hinder its use in large-scale experiments.
将来の方向性
There are several future directions for the research on N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide. One of the directions is to investigate the compound's potential as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound can facilitate its use in large-scale experiments and clinical trials.
合成法
The synthesis of N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide has been reported in the literature. One of the methods involves the reaction of 2-amino-3-cyanopyridine with 4-bromo-2-(4-methylphenyl)thiazole in the presence of a base, followed by the reaction with acetic anhydride to yield the final product. The purity of the compound was confirmed using various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
科学的研究の応用
N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide has been investigated for its potential therapeutic applications. One of the studies reported that the compound exhibited significant antitumor activity against human breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through the downregulation of the PI3K/Akt/mTOR signaling pathway. Another study reported that the compound showed potent inhibitory activity against acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11(20)18-14-6-4-12(5-7-14)15-10-21-16(19-15)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQJGYCUAAJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320708 | |
| Record name | N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide | |
CAS RN |
429641-43-0 | |
| Record name | N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)



![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)